Cas no 2138178-25-1 (4-Bromo-2,5-dimethoxybenzene-1-sulfonyl fluoride)
4-Bromo-2,5-dimethoxybenzene-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-2,5-dimethoxybenzene-1-sulfonyl fluoride
- EN300-727251
- 2138178-25-1
- 4-Bromo-2,5-dimethoxybenzene-1-sulfonyl fluoride
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- Inchi: 1S/C8H8BrFO4S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,1-2H3
- InChI Key: QZLVBQDCQHIGCY-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C=C1OC)S(=O)(=O)F)OC
Computed Properties
- Exact Mass: 297.93107g/mol
- Monoisotopic Mass: 297.93107g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 61Ų
4-Bromo-2,5-dimethoxybenzene-1-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-727251-0.05g |
4-bromo-2,5-dimethoxybenzene-1-sulfonyl fluoride |
2138178-25-1 | 95.0% | 0.05g |
$359.0 | 2025-03-11 | |
| Enamine | EN300-727251-0.1g |
4-bromo-2,5-dimethoxybenzene-1-sulfonyl fluoride |
2138178-25-1 | 95.0% | 0.1g |
$376.0 | 2025-03-11 | |
| Enamine | EN300-727251-0.25g |
4-bromo-2,5-dimethoxybenzene-1-sulfonyl fluoride |
2138178-25-1 | 95.0% | 0.25g |
$393.0 | 2025-03-11 | |
| Enamine | EN300-727251-0.5g |
4-bromo-2,5-dimethoxybenzene-1-sulfonyl fluoride |
2138178-25-1 | 95.0% | 0.5g |
$410.0 | 2025-03-11 | |
| Enamine | EN300-727251-1.0g |
4-bromo-2,5-dimethoxybenzene-1-sulfonyl fluoride |
2138178-25-1 | 95.0% | 1.0g |
$428.0 | 2025-03-11 | |
| Enamine | EN300-727251-2.5g |
4-bromo-2,5-dimethoxybenzene-1-sulfonyl fluoride |
2138178-25-1 | 95.0% | 2.5g |
$838.0 | 2025-03-11 | |
| Enamine | EN300-727251-5.0g |
4-bromo-2,5-dimethoxybenzene-1-sulfonyl fluoride |
2138178-25-1 | 95.0% | 5.0g |
$1240.0 | 2025-03-11 | |
| Enamine | EN300-727251-10.0g |
4-bromo-2,5-dimethoxybenzene-1-sulfonyl fluoride |
2138178-25-1 | 95.0% | 10.0g |
$1839.0 | 2025-03-11 |
4-Bromo-2,5-dimethoxybenzene-1-sulfonyl fluoride Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 4-Bromo-2,5-dimethoxybenzene-1-sulfonyl fluoride
Introduction to 4-Bromo-2,5-dimethoxybenzene-1-sulfonyl fluoride (CAS No. 2138178-25-1)
4-Bromo-2,5-dimethoxybenzene-1-sulfonyl fluoride, identified by the CAS number 2138178-25-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of aryl sulfonate fluorides, which are widely utilized as intermediates in the synthesis of various bioactive molecules. The presence of both bromine and methoxy substituents on the benzene ring, coupled with the sulfonyl fluoride group, makes this molecule a versatile building block for medicinal chemists and synthetic organic chemists.
The sulfonyl fluoride moiety is particularly noteworthy due to its reactivity in nucleophilic substitution reactions, where it can be converted into more functionalized derivatives such as sulfonamides or carboxylic acids. This property is leveraged in the development of drug candidates, where precise functionalization is often critical for achieving desired pharmacological properties. The bromo substituent further enhances the utility of this compound by allowing for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are essential for constructing complex aromatic scaffolds.
4-Bromo-2,5-dimethoxybenzene-1-sulfonyl fluoride has found applications in several cutting-edge research areas. One notable area is in the development of kinase inhibitors, where aryl sulfonates are frequently employed as key pharmacophores. Recent studies have demonstrated the use of this compound in generating novel inhibitors targeting kinases involved in cancer and inflammatory diseases. The ability to introduce diverse substituents around the benzene ring allows for fine-tuning of binding affinity and selectivity, which are critical factors in drug design.
In addition to its role in kinase inhibition, 4-Bromo-2,5-dimethoxybenzene-1-sulfonyl fluoride has been explored in the synthesis of antimicrobial agents. The combination of bromine and methoxy groups on the aromatic ring can influence electron distribution, leading to compounds with enhanced activity against resistant bacterial strains. Researchers have reported promising results using derivatives of this compound in preclinical studies, highlighting its potential as a lead structure for developing new antibiotics.
The dimethoxy groups at the 2 and 5 positions contribute to the overall electronic properties of the molecule, influencing its solubility and reactivity. These features are particularly important when designing molecules intended for biological assays, as they can affect both cell permeability and binding interactions. Furthermore, the sulfonyl fluoride group can be selectively removed under mild conditions, allowing for subsequent modifications without compromising other functional groups on the molecule.
Recent advancements in synthetic methodologies have further expanded the utility of 4-Bromo-2,5-dimethoxybenzene-1-sulfonyl fluoride. For instance, transition-metal-catalyzed reactions have enabled efficient functionalization at multiple sites within the benzene ring, leading to highly substituted derivatives with tailored properties. These techniques have been instrumental in accelerating drug discovery pipelines by providing rapid access to structurally diverse libraries.
The pharmaceutical industry has also shown interest in this compound due to its potential applications in targeted therapy. By leveraging its reactivity and structural features, researchers aim to develop molecules that selectively interact with disease-causing proteins or enzymes. This approach aligns with the growing trend toward personalized medicine, where compounds with high specificity and efficacy are highly sought after.
4-Bromo-2,5-dimethoxybenzene-1-sulfonyl fluoride is also being investigated for its role in materials science applications. The aryl sulfonate fluorides exhibit unique electronic properties that make them suitable for use in organic electronics and optoelectronic devices. Researchers are exploring ways to incorporate this compound into conductive polymers or liquid crystals, with the goal of improving performance metrics such as charge carrier mobility and thermal stability.
The synthesis of 4-Bromo-2,5-dimethoxybenzene-1-sulfonyl fluoride typically involves multi-step organic transformations starting from commercially available precursors. Key steps include bromination of a dimethoxy-substituted benzene derivative followed by sulfonylation using a fluorinating agent. Optimization of reaction conditions is crucial to achieve high yields and purity levels required for pharmaceutical applications.
In conclusion,4-Bromo-2,5-dimethoxybenzene-1-sulfonyl fluoride (CAS No. 2138178-25-1) is a versatile intermediate with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable tool for medicinal chemists seeking to develop novel therapeutic agents while also attracting interest from materials scientists exploring advanced functional materials.
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